Tumor Cell Uptake of 4-Iodo-L-phenylalanine vs. Natural L-Phenylalanine in MCF-7 Breast Cancer Cells
In a direct head-to-head comparison using MCF-7 breast cancer cells, the uptake of radioiodinated 4-iodo-L-phenylalanine ([125I]I-Phe) was measured against that of the natural substrate [14C]phenylalanine. The iodinated analog demonstrated substantial, though slightly lower, uptake, confirming its viability as a tracer for the LAT1 transporter [1].
| Evidence Dimension | Cellular Uptake (% of Input Dose) |
|---|---|
| Target Compound Data | 49.0 ± 0.7% (after 60 min incubation) |
| Comparator Or Baseline | [14C]Phenylalanine: 55.9 ± 0.5% |
| Quantified Difference | 4-iodo-L-phenylalanine uptake is ~6.9 percentage points lower, or 87.6% of the natural substrate's uptake. |
| Conditions | MCF-7 human breast cancer cells, 60-minute incubation. |
Why This Matters
This quantitative data justifies the use of 4-iodo-L-phenylalanine as a non-natural LAT1 substrate for imaging or therapeutic targeting, providing a benchmark against the natural amino acid that is essential for experimental design and data interpretation.
- [1] Vaidyanathan, G., McDougald, D., Grasfeder, L., Zalutsky, M. R., & Chin, B. (2011). An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. Applied Radiation and Isotopes, 69(10), 1483-1488. View Source
